6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)-
Description
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)- is a chiral isoquinoline derivative characterized by:
- Molecular formula: C₁₁H₁₆ClNO₂
- Molecular weight: 229.709 g/mol .
- Key substituents: A methyl group at position 1, a methoxy group at position 7, and a hydroxyl group at position 4.
This compound belongs to the tetrahydroisoquinoline class, known for diverse pharmacological activities, including antimicrobial and central nervous system modulation.
Properties
IUPAC Name |
(1R)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZVNEZKNWRZEG-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965743 | |
| Record name | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51424-33-0 | |
| Record name | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALSOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW06894PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)- is a member of the isoquinoline alkaloids, a diverse class of natural compounds known for their significant biological activities. This article explores the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Isoquinoline Alkaloids
Isoquinoline alkaloids are characterized by their bicyclic structure and are derived from plants. They exhibit a wide range of biological activities including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. Recent studies have shown that modifications in their chemical structure can significantly influence their bioactivity and efficacy against various diseases .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of isoquinoline derivatives. For instance, certain isoquinoline compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. A study indicated that specific alkynyl isoquinolines exhibited a broad spectrum of bactericidal activity against resistant strains .
Table 1: Antimicrobial Activity of Isoquinoline Alkaloids
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| HSN584 | Staphylococcus aureus | 2 µg/mL |
| HSN739 | Escherichia coli | 5 µg/mL |
| Isoquinoline Sulfonamide 1 | Klebsiella pneumoniae | 12.5 µM |
These findings suggest that isoquinoline alkaloids could be promising candidates for developing new antibiotics.
Neuroprotective Effects
Isoquinoline derivatives have also been studied for their neuroprotective effects. Research indicates that these compounds can protect neuronal cells from oxidative stress and inflammation. For example, studies have shown that certain isoquinoline alkaloids can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .
Table 2: Acetylcholinesterase Inhibition by Isoquinoline Alkaloids
| Compound | IC50 (µg/mL) |
|---|---|
| Protopine | 456.72 ± 50.63 |
| Stylopine | 24.59 ± 0.20 |
| Chelidonine | <LoQ |
This inhibition suggests a potential application in treating cognitive disorders.
Antitumor Activity
The antitumor properties of isoquinoline alkaloids have garnered considerable attention. Compounds such as berberine and sanguinarine have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 3: Cytotoxicity of Isoquinoline Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Berberine | HeLa | 10.0 |
| Sanguinarine | MCF-7 | 15.5 |
The biological activities of isoquinoline alkaloids are often attributed to their ability to interact with multiple biological targets:
- Inhibition of Enzymes : Many isoquinolines inhibit enzymes such as AChE and various kinases, leading to altered cellular signaling pathways.
- Antioxidant Properties : These compounds exhibit antioxidant activity which helps in reducing oxidative stress in cells.
- Modulation of Ion Channels : Some isoquinolines interact with ion channels in neuronal cells, influencing neurotransmission and neuronal excitability .
Case Studies
Several case studies illustrate the therapeutic potential of isoquinoline alkaloids:
- Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of HSN584 against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant bactericidal activity at low concentrations, indicating its potential as an alternative treatment for resistant infections .
- Neuroprotective Study : Another investigation assessed the impact of protopine on neuroinflammation in BV2 microglial cells. Results showed a marked reduction in inflammatory markers upon treatment with protopine, suggesting its potential for treating neurodegenerative conditions .
Scientific Research Applications
Antibacterial Applications
Recent studies have identified isoquinoline derivatives as promising candidates for antibacterial agents. For instance, isoquinoline sulfonamides have been shown to act as allosteric inhibitors of DNA gyrase, an essential target in bacterial topoisomerase, demonstrating significant antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli . The structural optimization of these compounds has led to the discovery of potent analogs that exhibit low minimum inhibitory concentrations (MIC), indicating their potential as novel antibiotics.
Table 1: Antibacterial Activity of Isoquinoline Derivatives
| Compound | Target Bacteria | MIC (µM) | Notes |
|---|---|---|---|
| LEI-800 | E. coli | 6.25 | Potent against fluoroquinolone-resistant strains |
| Isoquinoline 1 | K. pneumoniae | 12.5 | Effective against Gram-negative bacteria |
Antiviral Properties
Isoquinoline and its derivatives have also been investigated for their antiviral properties, particularly against viral infections such as SARS-CoV-2. A comprehensive review highlighted the bioactivity of various isoquinoline alkaloids in inhibiting viral replication through multiple mechanisms . In silico studies have shown promising binding affinities of isoquinoline derivatives to viral proteins, suggesting their potential as therapeutic agents in combating viral diseases.
Table 2: Antiviral Activity of Isoquinoline Compounds
| Compound | Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Coptisine | SARS-CoV-2 | 9.15 | Inhibition of main protease (M pro) |
| Berberine | Influenza H1N1 | 0.44 | Suppression of viral growth |
Anticancer Research
Isoquinoline derivatives have shown promise in cancer research due to their cytotoxic effects against various cancer cell lines. Studies focusing on naturally occurring isoquinoline alkaloids have demonstrated their ability to induce apoptosis in cancer cells . The structure-activity relationship (SAR) studies indicate that specific modifications to the isoquinoline structure can enhance its anticancer activity.
Table 3: Cytotoxicity of Isoquinoline Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Compound A | Human osteosarcoma | 12.2 | Induces apoptosis |
| Compound B | HepG2 liver cells | 10.58 | Inhibits cell proliferation |
Chemical Reactions Analysis
Structural Features Influencing Reactivity
- Core Structure : The tetrahydroisoquinoline scaffold provides sites for electrophilic/nucleophilic attack and hydrogenation.
- Functional Groups :
- 6-Hydroxyl Group : Prone to oxidation, substitution, and esterification.
- 7-Methoxy Group : Susceptible to demethylation or nucleophilic substitution.
- 1-Methyl Group : Steric effects influence reaction pathways.
- Chirality : The (1R)-(+)-enantiomer exhibits stereospecific interactions in asymmetric synthesis or biological systems .
Oxidation Reactions
The hydroxyl group at position 6 undergoes oxidation under controlled conditions:
Key Findings :
- Oxidizing agents like KMnO₄ convert the hydroxyl group to a ketone or quinone, critical for synthesizing bioactive derivatives .
- Stereochemistry is retained in mild oxidation conditions but may racemize under harsh acidic environments .
Substitution Reactions
The hydroxyl and methoxy groups participate in nucleophilic substitutions:
Hydroxyl Group Modifications
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Acetyl chloride, pyridine, 0°C | 6-Acetoxy derivative | 85% | |
| Alkylation | Methyl iodide, K₂CO₃, DMF | 6-Methoxy-tetrahydroisoquinoline | 78% |
Methoxy Group Demethylation
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃-mediated Demethylation | BBr₃, CH₂Cl₂, -78°C | 6-Hydroxy-7-methoxy derivative | 64% |
Key Findings :
- Demethylation with BBr₃ selectively removes the 7-methoxy group without affecting the 6-hydroxyl group .
- Alkylation retains the (1R)-configuration due to steric hindrance from the 1-methyl group .
Reduction and Hydrogenation
The tetrahydroisoquinoline ring can undergo further saturation:
Key Findings :
- Hydrogenation fully saturates the ring, enhancing conformational rigidity .
- LiAlH₄ reduces amide bonds in derivatives but does not alter stereochemistry .
Stereospecific Reactions
The (1R)-(+)-enantiomer exhibits unique reactivity in asymmetric synthesis:
Key Findings :
- Enzymatic methods preserve enantiopurity better than chemical routes .
- Chiral auxiliaries like tartaric acid are effective for large-scale resolution .
Salt Formation and Exchange
The hydrochloride salt can undergo anion exchange:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Anion Exchange | AgNO₃, H₂O | Nitrate salt | 89% | |
| Neutralization | NaOH, EtOH | Free base (1R)-(+)-6-Isoquinolinol | 94% |
Key Findings :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Antimicrobial Activity
- The analog 1-(4-chlorophenethyl)-7-methoxy-2-methyl-... (CID 46693) exhibits structural features (e.g., bulky 4-chlorophenethyl group) that may enhance membrane penetration, a critical factor for antimicrobial efficacy .
Chiral Specificity
- The (1R)-(+)-enantiomer of the target compound contrasts with (±)-7-(Benzyloxy)-1-(4-(benzyloxy)benzyl)-6-methoxy-... (CAS 304462-60-0), a racemic mixture with undefined stereochemical activity . Enantiopure compounds often exhibit superior pharmacokinetic profiles.
Preparation Methods
Pomeranz-Fritsch-Bobbitt Cyclization
The Pomeranz-Fritsch-Bobbitt (PFB) reaction is a classical method for constructing tetrahydroisoquinoline scaffolds. For the target compound, this involves cyclization of a β-arylethylamine precursor bearing pre-installed methoxy and methyl groups. A modified PFB approach described in the synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid employs chiral aminoacetaldehyde acetals to direct stereochemistry. By substituting methoxy groups at position 7 and introducing a methyl group at position 1 during the cyclization step, this method achieves diastereoselectivity >90% ee.
Key parameters:
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Solvent : Anhydrous toluene or dichloromethane.
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Catalyst : Lewis acids (e.g., BF₃·OEt₂) facilitate cyclization.
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Temperature : −20°C to room temperature.
Petasis Borono-Mannich Reaction
Enantioselective Synthesis and Resolution
Chiral Pool Synthesis
Starting from (R)-phenylglycine derivatives, the tetrahydroisoquinoline core is built while retaining chirality. For example, (R)-2-amino-2-(4-methoxyphenyl)acetic acid serves as a chiral precursor, with cyclization under Mitsunobu conditions preserving the (1R)-configuration.
Kinetic Resolution
Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired (1S)-enantiomer from a racemic mixture. This method achieves ≥98% ee but requires additional steps for salt formation.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by:
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Dissolving the compound in anhydrous diethyl ether.
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Slowly adding HCl (g) or 4M HCl in dioxane.
Purity : ≥99% (HPLC) with single impurities ≤0.15%.
Industrial-Scale Optimization
One-Pot Methodologies
A patented one-pot synthesis for analogous compounds reduces processing time and cost:
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Formylation : Ethyl formate as a formylating agent.
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Cyclization : Phosphotungstic acid (H₃PW₁₂O₄₀) catalyzes ring closure.
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Crystallization : Cooling to 5–10°C precipitates the hydrochloride salt.
Advantages :
Green Chemistry Approaches
-
Solvent Recycling : Methanol and ethanol are recovered via distillation.
-
Catalyst Reuse : Phosphotungstic acid retains activity for 3–5 cycles.
Analytical and Process Control
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric purity | Chiral HPLC | ≥98% ee (Chiralpak AD-H column) |
| Chemical purity | HPLC (C18 column) | ≥99.0% |
| Moisture content | Karl Fischer titration | ≤0.5% w/w |
Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R)-(+)-6-isoquinolinol derivatives, and how can stereochemical purity be optimized?
- Methodological Answer : The synthesis of (1R)-configured tetrahydroisoquinolines often involves asymmetric hydrogenation or chiral resolution. For example, intermediates like 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol (C11H13NO2) can be synthesized via Pictet-Spengler condensation using chiral amines or catalysts to enforce stereoselectivity . Post-synthetic resolution via diastereomeric salt formation (e.g., with tartaric acid) is a common strategy. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization. Analytical techniques like chiral HPLC or circular dichroism (CD) spectroscopy are critical for verifying enantiomeric excess (≥98%) .
Q. How should researchers characterize the physicochemical stability of this hydrochloride salt under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) and long-term storage (-20°C for powders, -80°C for solutions) . Key parameters to monitor:
- Purity : HPLC with UV detection (λ = 254 nm) to track degradation products.
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis.
- Crystallinity : X-ray powder diffraction (XRPD) to detect polymorphic transitions.
- pH stability : Assess solubility and salt dissociation in buffers (pH 1–9). Evidence suggests hydrochloride salts of similar isoquinolines degrade via hydrolysis under alkaline conditions .
Q. What analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration (1R) and hydrogen-bonding patterns .
- NMR spectroscopy : Key signals include methoxy (δ 3.8–4.0 ppm, singlet) and methyl groups (δ 1.2–1.5 ppm, triplet for CH3 adjacent to N). NOESY correlations can confirm spatial arrangement of substituents.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (C11H14NO2·HCl; [M+H]+ = 228.0998).
- Polarimetry : Specific optical rotation ([α]D +25° to +30° in methanol) validates enantiomeric purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for (1R)-enantiomers versus racemic mixtures?
- Methodological Answer : Discrepancies often arise from impurities or incomplete stereochemical separation. To address this:
- Dose-response assays : Compare EC50 values of pure (1R)-enantiomer vs. racemic mixtures in receptor-binding studies (e.g., α-adrenergic or serotonin receptors).
- Metabolic profiling : Use LC-MS to identify enantiomer-specific metabolites in hepatic microsomes.
- Structural analogs : Test derivatives (e.g., 6,7-dimethoxy variants) to isolate stereochemical contributions to activity .
Q. What experimental strategies can mitigate challenges in achieving high yields during scale-up synthesis?
- Methodological Answer :
- Catalyst optimization : Replace homogeneous catalysts (e.g., Rhodium-BINAP complexes) with immobilized enzymes or heterogeneous catalysts to improve turnover and reduce costs.
- Flow chemistry : Continuous hydrogenation reactors minimize side reactions (e.g., over-reduction of the isoquinoline ring).
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, enabling rapid adjustment of parameters (e.g., H2 pressure) .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular docking : Screen (1R)-enantiomers against homology models of G-protein-coupled receptors (GPCRs) to predict binding affinities.
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. hydroxy groups at position 7) with biological activity using 3D descriptors.
- MD simulations : Analyze ligand-receptor complex stability over 100-ns trajectories to identify critical binding residues .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility data across different studies?
- Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. Standardize protocols:
- Solubility determination : Use shake-flask method with HPLC quantification (saturation solubility in PBS at 25°C).
- Polymorph screening : Perform solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to isolate stable forms.
- Residual solvent analysis : GC-MS to detect traces of DMSO or THF, which artificially enhance solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
